2,2'-(1,1'-Binaphthyl-2,2'-diyl)bis(7-tert-butylquinolin-8-OL) 2,2'-(1,1'-Binaphthyl-2,2'-diyl)bis(7-tert-butylquinolin-8-OL)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16805908
InChI: InChI=1S/C46H40N2O2/c1-45(2,3)35-23-17-29-19-25-37(47-41(29)43(35)49)33-21-15-27-11-7-9-13-31(27)39(33)40-32-14-10-8-12-28(32)16-22-34(40)38-26-20-30-18-24-36(46(4,5)6)44(50)42(30)48-38/h7-26,49-50H,1-6H3
SMILES:
Molecular Formula: C46H40N2O2
Molecular Weight: 652.8 g/mol

2,2'-(1,1'-Binaphthyl-2,2'-diyl)bis(7-tert-butylquinolin-8-OL)

CAS No.:

Cat. No.: VC16805908

Molecular Formula: C46H40N2O2

Molecular Weight: 652.8 g/mol

* For research use only. Not for human or veterinary use.

2,2'-(1,1'-Binaphthyl-2,2'-diyl)bis(7-tert-butylquinolin-8-OL) -

Specification

Molecular Formula C46H40N2O2
Molecular Weight 652.8 g/mol
IUPAC Name 7-tert-butyl-2-[1-[2-(7-tert-butyl-8-hydroxyquinolin-2-yl)naphthalen-1-yl]naphthalen-2-yl]quinolin-8-ol
Standard InChI InChI=1S/C46H40N2O2/c1-45(2,3)35-23-17-29-19-25-37(47-41(29)43(35)49)33-21-15-27-11-7-9-13-31(27)39(33)40-32-14-10-8-12-28(32)16-22-34(40)38-26-20-30-18-24-36(46(4,5)6)44(50)42(30)48-38/h7-26,49-50H,1-6H3
Standard InChI Key FLNAZOHZCASGKA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=C(C2=C(C=C1)C=CC(=N2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=NC8=C(C=CC(=C8O)C(C)(C)C)C=C7)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central 1,1'-binaphthyl group, a well-known chiral scaffold in asymmetric synthesis, linked to two 7-tert-butylquinolin-8-ol units at the 2-positions. The binaphthyl core introduces axial chirality, while the quinoline moieties provide coordination sites via their nitrogen and hydroxyl groups. The tert-butyl substituents at the 7-position of each quinoline enhance steric bulk, potentially influencing stereoselectivity in catalytic applications.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name7-tert-butyl-2-[1-[2-(7-tert-butyl-8-hydroxyquinolin-2-yl)naphthalen-1-yl]naphthalen-2-yl]quinolin-8-ol
Molecular FormulaC46H40N2O2\text{C}_{46}\text{H}_{40}\text{N}_{2}\text{O}_{2}
Molecular Weight652.8 g/mol
Canonical SMILESCC(C)(C)C1=C(C2=C(C=C1)C=CC(=N2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=NC8=C(C=CC(=C8)C(C)(C)C)O)O
InChI KeyFLNAZOHZCASGKA-UHFFFAOYSA-N

Synthesis and Mechanistic Pathways

Hypothesized Synthesis Route

Although explicit synthetic details for 2,2'-(1,1'-binaphthyl-2,2'-diyl)bis(7-tert-butylquinolin-8-ol) are unavailable, its structure suggests a multi-step approach:

  • Quinoline Precursor Preparation: 7-tert-butylquinolin-8-ol could be synthesized via the Skraup reaction, substituting the aromatic ring with a tert-butyl group.

  • Binaphthyl Coupling: A Ullmann or Suzuki-Miyaura coupling might link the quinoline units to the binaphthyl core, leveraging halogenated intermediates.

  • Functionalization: Post-coupling oxidation or hydroxylation steps could finalize the quinolin-8-ol groups.

Challenges in Synthesis

  • Steric Hindrance: The tert-butyl groups and binaphthyl framework may impede reaction kinetics, necessitating high-temperature conditions or specialized catalysts.

  • Chiral Resolution: Isolating enantiopure forms would require chiral chromatography or asymmetric synthesis techniques, increasing complexity.

Applications in Coordination Chemistry and Materials Science

Ligand Design in Metal Complexation

The compound’s quinolin-8-ol groups act as bidentate ligands, coordinating metals via the nitrogen and oxygen atoms. This capability is exemplified in similar systems where such ligands facilitate the formation of stable metal-organic frameworks (MOFs) or catalysts. For instance, copper complexes of binaphthyl-quinoline hybrids have shown promise in oxidation reactions.

Metal IonCoordination GeometryApplication Example
Cu(II)Square planarAsymmetric oxidation catalysts
Fe(III)OctahedralPolymerization initiators

Role in Polymer Synthesis

Binaphthyl derivatives are increasingly employed in controlled polymerizations. The hydroxyl groups in 2,2'-(1,1'-binaphthyl-2,2'-diyl)bis(7-tert-butylquinolin-8-ol) could initiate ring-opening polymerizations of lactones or carbonates, analogous to phosphate-based organocatalysts .

SupplierPurityPackagingStorage Recommendations
BOC Sciences>95%100 mg-20°C, inert atmosphere
Alfa Chemistry>90%500 mgRoom temperature

Future Research Directions

  • Catalytic Asymmetric Synthesis: Investigating the compound’s efficacy in enantioselective C–C bond formations.

  • Photophysical Studies: Characterizing luminescent properties for OLED or sensor applications.

  • Thermal Stability Analysis: Assessing decomposition pathways for high-temperature processes.

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